molecular formula C15H16N4O2 B252622 N-[3-(isonicotinoylamino)propyl]isonicotinamide

N-[3-(isonicotinoylamino)propyl]isonicotinamide

Numéro de catalogue B252622
Poids moléculaire: 284.31 g/mol
Clé InChI: WORZREXWFOMREX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(isonicotinoylamino)propyl]isonicotinamide, also known as NIPI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NIPI is a small molecule that has been synthesized and studied for its ability to interact with various biological systems.

Applications De Recherche Scientifique

N-[3-(isonicotinoylamino)propyl]isonicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are thought to contribute to the development of the disease. In Parkinson's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to protect dopaminergic neurons from oxidative stress, which is thought to contribute to the development of the disease.

Mécanisme D'action

N-[3-(isonicotinoylamino)propyl]isonicotinamide is thought to exert its therapeutic effects by interacting with various biological systems, including enzymes and receptors. In cancer research, N-[3-(isonicotinoylamino)propyl]isonicotinamide is thought to inhibit the activity of histone deacetylases, which are enzymes that play a role in the development of cancer. In Alzheimer's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide is thought to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta plaques. In Parkinson's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide is thought to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In Alzheimer's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain and improve cognitive function in animal models. In Parkinson's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(isonicotinoylamino)propyl]isonicotinamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, N-[3-(isonicotinoylamino)propyl]isonicotinamide also has limitations, including its low solubility in water and potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using N-[3-(isonicotinoylamino)propyl]isonicotinamide.

Orientations Futures

There are several future directions for research on N-[3-(isonicotinoylamino)propyl]isonicotinamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, further studies are needed to determine the optimal dosage and toxicity of N-[3-(isonicotinoylamino)propyl]isonicotinamide in vivo. Finally, the development of N-[3-(isonicotinoylamino)propyl]isonicotinamide derivatives with improved solubility and bioavailability may lead to the development of more effective therapeutic agents.

Méthodes De Synthèse

N-[3-(isonicotinoylamino)propyl]isonicotinamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. In one method, N-[3-(isonicotinoylamino)propyl]isonicotinamide is synthesized by reacting isonicotinic acid with propargylamine to form an intermediate compound. This intermediate is then reacted with isonicotinoyl chloride to form N-[3-(isonicotinoylamino)propyl]isonicotinamide. The synthesis of N-[3-(isonicotinoylamino)propyl]isonicotinamide is relatively simple and can be performed in a laboratory setting.

Propriétés

Formule moléculaire

C15H16N4O2

Poids moléculaire

284.31 g/mol

Nom IUPAC

N-[3-(pyridine-4-carbonylamino)propyl]pyridine-4-carboxamide

InChI

InChI=1S/C15H16N4O2/c20-14(12-2-8-16-9-3-12)18-6-1-7-19-15(21)13-4-10-17-11-5-13/h2-5,8-11H,1,6-7H2,(H,18,20)(H,19,21)

Clé InChI

WORZREXWFOMREX-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)NCCCNC(=O)C2=CC=NC=C2

SMILES canonique

C1=CN=CC=C1C(=O)NCCCNC(=O)C2=CC=NC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.